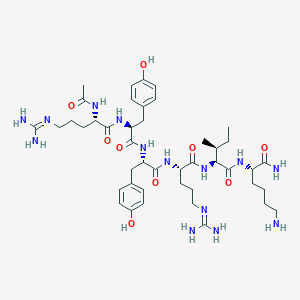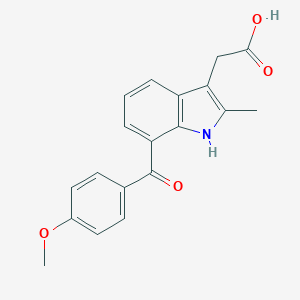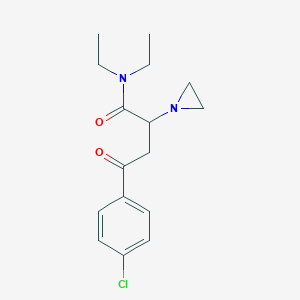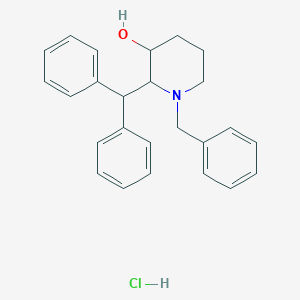
Ac-RYYRIK-NH2
Descripción general
Descripción
Ac-RYYRIK-NH2 es un péptido sintético con la secuencia acetil-Arg-Tyr-Tyr-Arg-Ile-Lys-amidaEste compuesto ha sido estudiado por su potencial para antagonizar los efectos de la nociceptina, un neuropéptido involucrado en la modulación del dolor y otros procesos fisiológicos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ac-RYYRIK-NH2 actúa como un ligando de alta afinidad para el receptor NOP, antagonizando los efectos de la nociceptina . Inhibe competitivamente la unión de la nociceptina al receptor NOP, bloqueando así las vías de señalización aguas abajo que median los efectos de la nociceptina. Esto incluye la inhibición de la activación de la proteína G y la modulación de los canales iónicos involucrados en la percepción del dolor .
Análisis Bioquímico
Biochemical Properties
Ac-RYYRIK-NH2 plays a significant role in biochemical reactions by interacting with the NOP receptor. This interaction is crucial for modulating the effects of nociceptin, a neuropeptide involved in pain perception and other physiological processes. This compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations and the chronotropic effect of nociceptin on rat cardiomyocytes . Additionally, it displays potent agonist properties in vivo, inhibiting locomotor activity in mice . The peptide’s high affinity for the NOP receptor (K_i = 1.5 nM) underscores its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the NOP receptor. In neuronal cells, it can inhibit nociceptin-induced signaling pathways, thereby reducing pain perception . In cardiomyocytes, this compound antagonizes the chronotropic effects of nociceptin, which can impact heart rate and cardiac function . The compound’s ability to inhibit locomotor activity in mice suggests its potential effects on motor neurons and related pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. This binding inhibits the activation of G proteins and the subsequent signaling cascade initiated by nociceptin . The N-terminal acetyl group and the C-terminal amide group of this compound are crucial for its binding affinity and specificity . The peptide’s interaction with the NOP receptor differs from that of nociceptin, suggesting a unique mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when desiccated and stored at -20°C In vivo studies have shown that the compound can inhibit locomotor activity in mice, indicating sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes nociceptin-induced responses without significant adverse effects . Higher doses may lead to toxic effects or diminished efficacy due to receptor desensitization. Detailed studies on dosage thresholds and toxicology are essential for determining the therapeutic window of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to nociceptin signaling. The compound interacts with enzymes and cofactors that modulate the activity of the NOP receptor. These interactions can influence metabolic flux and the levels of metabolites associated with nociceptin signaling
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at target sites, such as neuronal and cardiac tissues . The transport mechanisms and distribution patterns of this compound are critical for its therapeutic efficacy and safety.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biological effects. The peptide’s targeting signals and post-translational modifications direct it to compartments such as the plasma membrane, where the NOP receptor is located . The subcellular localization of this compound is essential for its interaction with the NOP receptor and the modulation of nociceptin signaling.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Ac-RYYRIK-NH2 se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS) con la estrategia Fmoc (9-fluorenilmetoxicarbonil) . La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La acetilación del extremo N-terminal y la amidación del extremo C-terminal se realizan para mejorar la estabilidad y la bioactividad del péptido. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implica SPPS a gran escala, seguida de procesos de purificación y control de calidad para garantizar la pureza y la consistencia del péptido .
Análisis De Reacciones Químicas
Tipos de reacciones
Ac-RYYRIK-NH2 principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .
Reactivos y condiciones comunes
Aminoácidos protegidos con Fmoc: Utilizados en el proceso SPPS.
Reactivos de acoplamiento: Como HBTU (O-(benzotriazol-1-il)-N,N,N’,N’-tetrametiluronium hexafluorofosfato) y DIPEA (N,N-diisopropiletilamina) para la formación de enlaces peptídicos.
Reactivos de escisión: TFA (ácido trifluoroacético) para eliminar el péptido de la resina.
Productos principales
El producto principal de la síntesis es el péptido this compound. Los subproductos pueden incluir péptidos truncados o mal plegados, que generalmente se eliminan durante el proceso de purificación .
Aplicaciones en investigación científica
Comparación Con Compuestos Similares
Compuestos similares
Ac-RYYRWK-NH2: Otro péptido con una estructura similar pero con un residuo de triptófano (W) en lugar de isoleucina (I).
Nociceptina/Orfanina FQ: El ligando endógeno para el receptor NOP, que tiene un rango más amplio de efectos fisiológicos en comparación con Ac-RYYRIK-NH2.
Singularidad
This compound es único debido a su alta especificidad y afinidad por el receptor NOP, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización de la nociceptina. Su capacidad de actuar como antagonista y agonista parcial en diferentes contextos lo distingue aún más de otros péptidos similares .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-RERZDIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)
